molecular formula C15H11F2NO B13136995 n-(3,7-Difluoro-9h-fluoren-2-yl)acetamide CAS No. 2823-83-8

n-(3,7-Difluoro-9h-fluoren-2-yl)acetamide

Cat. No.: B13136995
CAS No.: 2823-83-8
M. Wt: 259.25 g/mol
InChI Key: JLRBCHWWSPIWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11F2NO It is a derivative of fluorenylacetamide, characterized by the presence of two fluorine atoms at the 3 and 7 positions of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 3,7-difluoro-9H-fluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of fluorine atoms at specific positions on the fluorene ring. This modification enhances its chemical stability, reactivity, and potential biological activity compared to similar compounds .

Biological Activity

Anti-inflammatory Properties

Studies have indicated that N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide may interact with specific enzymes or receptors involved in inflammatory pathways. While the exact mechanisms are still under investigation, early research suggests that this compound could have anti-inflammatory effects.

Enzyme Inhibition

Preliminary studies have shown that this compound exhibits inhibitory activity against certain enzymes. In particular, it has demonstrated potential as a tyrosinase inhibitor, although not as potent as some other compounds in its class .

Comparison with Similar Compounds

To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:

CompoundFluorine AtomsUnique FeaturesBiological Activity
This compound2Enhanced stabilityPotential anti-inflammatory and enzyme inhibition
N-(3-Fluoro-9H-fluoren-2-yl)acetamide1Lower reactivityLess potent biological activity
N-(4-Fluorobenzyl)acetamide1Different aromatic systemVaried biological effects
N-(4-Chlorophenyl)acetamide0Chlorine instead of fluorineDifferent pharmacological profile

The presence of two fluorine atoms in this compound may enhance its pharmacological properties compared to its mono-fluorinated or non-fluorinated counterparts.

Potential Applications

Based on its biological activity, this compound shows promise in several areas:

  • Drug Discovery: It may serve as a lead compound in the development of new anti-inflammatory drugs.
  • Enzyme Modulation: Its potential enzyme inhibition properties could be exploited in various therapeutic applications.
  • Materials Science: The unique electronic characteristics of this compound, due to its fluorination, may find applications in material development.

Future Research Directions

While the initial findings on this compound are promising, further research is needed to fully elucidate its biological activity:

  • Molecular Docking Studies: To better understand its interactions with specific biological targets.
  • Binding Affinity Assays: To quantify its affinity for various enzymes and receptors.
  • In Vivo Studies: To assess its efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) Studies: To optimize its biological activity through structural modifications.

Properties

CAS No.

2823-83-8

Molecular Formula

C15H11F2NO

Molecular Weight

259.25 g/mol

IUPAC Name

N-(3,7-difluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11F2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19)

InChI Key

JLRBCHWWSPIWSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.